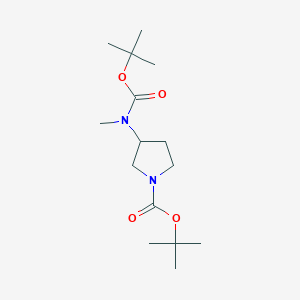
N6-(2-Aminoethyl)-NAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N6-(2-Aminoethyl)-NAD: is a derivative of nicotinamide adenine dinucleotide (NAD), a coenzyme found in all living cells. This compound is characterized by the presence of an aminoethyl group attached to the N6 position of the adenine moiety. It plays a significant role in various biochemical processes, including redox reactions, signaling pathways, and enzymatic functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N6-(2-Aminoethyl)-NAD typically involves the modification of NAD through the introduction of an aminoethyl group at the N6 position of the adenine ring. One common method involves the reaction of NAD with 2-aminoethyl chloride under basic conditions to facilitate the substitution reaction. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as chromatography to obtain the desired compound. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
N6-(2-Aminoethyl)-NAD undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amine derivatives, and substituted compounds.
科学的研究の応用
N6-(2-Aminoethyl)-NAD has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a probe in studying enzyme mechanisms.
Biology: The compound is used in studying cellular metabolism and signaling pathways.
Medicine: It has potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases.
Industry: this compound is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes.
作用機序
The mechanism of action of N6-(2-Aminoethyl)-NAD involves its interaction with various enzymes and proteins. The aminoethyl group at the N6 position enhances its binding affinity to certain enzymes, thereby modulating their activity. The compound participates in redox reactions, transferring electrons and hydrogen ions, which are crucial for cellular energy production and metabolic processes.
類似化合物との比較
Similar Compounds
- N6-Methyl-NAD
- N6-Ethyl-NAD
- N6-Propyl-NAD
Comparison
N6-(2-Aminoethyl)-NAD is unique due to the presence of the aminoethyl group, which imparts distinct chemical and biological properties. Compared to other N6-substituted NAD derivatives, this compound exhibits higher binding affinity to certain enzymes and greater stability under physiological conditions. This makes it a valuable tool in biochemical research and potential therapeutic applications.
特性
分子式 |
C23H32N8O14P2 |
|---|---|
分子量 |
706.5 g/mol |
IUPAC名 |
[[(2R,3S,4R,5R)-5-[6-(2-aminoethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C23H32N8O14P2/c24-3-4-26-20-14-21(28-9-27-20)31(10-29-14)23-18(35)16(33)13(44-23)8-42-47(39,40)45-46(37,38)41-7-12-15(32)17(34)22(43-12)30-5-1-2-11(6-30)19(25)36/h1-2,5-6,9-10,12-13,15-18,22-23,32-35H,3-4,7-8,24H2,(H4-,25,26,27,28,36,37,38,39,40)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1 |
InChIキー |
QDIRJGBLIZPDDJ-BSLNIGMPSA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)NCCN)O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3',4'-Dihydro-2'h-spiro[cyclopropane-1,1'-naphthalen]-2-yl)methanamine](/img/structure/B12829869.png)
![N-Methyl-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B12829883.png)
![(1H-Benzo[d]imidazol-2-yl)sulfanol](/img/structure/B12829890.png)



![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)



